N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
The compound N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a quinoline-based acetamide derivative with a complex substitution pattern. Its structure features a 7-methoxyquinolin-2(1H)-one core modified at the 3-position by a [(4-methylphenyl)amino]methyl group and at the 1-position by an acetamide linker attached to a 4-fluorophenyl moiety. This design integrates fluorinated and methyl-substituted aromatic systems, which are known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c1-17-3-8-21(9-4-17)28-15-19-13-18-5-12-23(33-2)14-24(18)30(26(19)32)16-25(31)29-22-10-6-20(27)7-11-22/h3-14,28H,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVOUURVNRMYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.
Methoxylation: Introduction of the methoxy group at the 7-position can be achieved through methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where the quinoline is reacted with formaldehyde and an amine.
Acetylation: The final step involves the acetylation of the aminomethylated quinoline with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminomethyl groups.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological or inflammatory diseases.
Industry
Dyes and Pigments: The quinoline core can be modified to produce various dyes and pigments.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action for N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may mimic or block natural ligands, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, bioactivity, and synthetic strategies.
Structural Analogues and Substituent Effects
Notes:
- Fluorine vs. Trifluoromethyl : The trifluoromethyl analog () exhibits higher molecular weight and lipophilicity, which may improve blood-brain barrier penetration compared to the 4-fluorophenyl group in the target compound .
- Core Heterocycle: Quinolin-2-one (target) vs. chromen-2-one (): Chromenones (coumarin derivatives) often exhibit stronger anti-inflammatory activity due to their planar structure and π-π stacking with COX enzymes, while quinolinones are explored for kinase inhibition .
- Substituent Position : The 7-methoxy group in the target compound may reduce oxidative metabolism compared to 7-hydroxy derivatives (), enhancing bioavailability .
Bioactivity and Mechanism
- Anti-inflammatory Potential: The target compound’s acetamide linker and fluorophenyl group resemble (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (), which showed superior anti-inflammatory activity to ibuprofen. The quinolinone core may modulate TNF-α or IL-6 pathways, though experimental validation is needed .
- Structural Clustering : highlights that compounds with similar substituents (e.g., trifluoromethyl, methoxy) cluster into bioactivity groups, supporting the hypothesis that the target compound shares modes of action with its analogs .
Biological Activity
N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C29H31N3O3
- Molecular Weight : 469.6 g/mol
- IUPAC Name : this compound
This structure features multiple functional groups that may contribute to its biological activities, including a fluorinated phenyl ring and a quinoline moiety.
Research indicates that the compound exhibits various biological activities through several mechanisms:
- Anti-inflammatory Activity : The compound has been studied for its inhibitory effects on pro-inflammatory cytokines such as IL-6. Modifications in its chemical structure have shown varying degrees of potency against inflammatory pathways, making it a candidate for treating inflammatory disorders .
- Anticancer Potential : The ability of this compound to interact with specific protein targets involved in cancer progression has been explored. For instance, its structural analogs have demonstrated activity against bromodomain-containing protein 4 (BRD4), which is implicated in several cancers .
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes that play a role in cellular signaling and proliferation, although specific targets remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory properties of structurally related compounds to this compound. The study found that compounds with similar structures exhibited significant reductions in IL-6 levels in vitro, suggesting that modifications to the quinoline structure can enhance anti-inflammatory activity .
Case Study: Anticancer Activity
Another investigation focused on the anticancer potential of this compound, where it was tested against various cancer cell lines. The results indicated that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the importance of functional group positioning on the phenyl rings in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
